molecular formula C14H17ClN2OS B5800830 4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide

4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide

Katalognummer B5800830
Molekulargewicht: 296.8 g/mol
InChI-Schlüssel: YKZILFIZUSNMFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide, also known as CCT137690, is a small molecule inhibitor that has shown promising results in cancer research. This compound was first synthesized in 2010 by the Cancer Research UK Cancer Therapeutics Unit, and since then, it has been extensively studied for its potential as a therapeutic agent.

Wirkmechanismus

The mechanism of action of 4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide is related to its ability to inhibit a protein called Mps1 kinase. Mps1 kinase is involved in the regulation of the cell cycle, and its inhibition by 4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide has been shown to have several biochemical and physiological effects in cancer cells. It inhibits the phosphorylation of several proteins involved in the cell cycle, including histone H3 and Cdc20. Additionally, it has been found to induce DNA damage and activate the DNA damage response pathway.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide in lab experiments is its specificity for Mps1 kinase. This allows researchers to study the effects of Mps1 inhibition without interfering with other cellular processes. However, one limitation of using 4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.

Zukünftige Richtungen

There are several potential future directions for research on 4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide. One area of interest is the development of more potent analogs of the compound, which may have improved efficacy in cancer treatment. Additionally, further studies are needed to investigate the effects of 4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide in vivo, as most studies to date have been conducted in vitro. Finally, the potential use of 4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide in combination with other cancer therapies is an area of active research.

Synthesemethoden

The synthesis of 4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide involves several steps, starting with the reaction of 4-chlorobenzoyl chloride with cyclohexylamine to form 4-chlorobenzamide. This intermediate is then reacted with carbon disulfide and potassium hydroxide to form the corresponding thioamide. Finally, the thioamide is treated with chloroacetyl chloride to yield 4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide.

Wissenschaftliche Forschungsanwendungen

4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide has been primarily studied for its potential as a cancer therapeutic agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment.

Eigenschaften

IUPAC Name

4-chloro-N-(cyclohexylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2OS/c15-11-8-6-10(7-9-11)13(18)17-14(19)16-12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZILFIZUSNMFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816229
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-chloro-N-(cyclohexylcarbamothioyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.